2,3,4-Trifluoro-5chlorobenzyl alcohol
Description
Properties
CAS No. |
101513-74-0 |
|---|---|
Molecular Formula |
C7H4ClF3O |
Molecular Weight |
196.55 g/mol |
IUPAC Name |
(5-chloro-2,3,4-trifluorophenyl)methanol |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2 |
InChI Key |
TZBUGJGXVGATIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)CO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical intermediate due to its ability to modify biological activity through fluorination. The presence of trifluoromethyl and chlorine groups enhances lipophilicity and metabolic stability, which are critical for drug design.
- Antimicrobial Activity : Research has indicated that derivatives of this compound possess significant antimicrobial properties. For example, studies show that related fluorinated compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest effective concentrations for therapeutic use .
- Anti-inflammatory Effects : Preliminary investigations have suggested that 2,3,4-trifluoro-5-chlorobenzyl alcohol may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
Material Science
The unique properties of fluorinated compounds make them suitable for use in advanced materials:
- Polymer Synthesis : The incorporation of 2,3,4-trifluoro-5-chlorobenzyl alcohol into polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in producing coatings and adhesives that require durability under harsh conditions.
- Fluorinated Surfactants : Due to its surface-active properties, this compound can be utilized in the formulation of fluorinated surfactants which are effective in reducing surface tension in various applications such as coatings and emulsions .
Agrochemicals
Fluorinated compounds are increasingly being explored in agricultural chemistry for their effectiveness as pesticides and herbicides:
- Insecticides : The synthesis of insecticides based on the structure of 2,3,4-trifluoro-5-chlorobenzyl alcohol has shown promise due to their enhanced efficacy against target pests while maintaining a lower toxicity profile for non-target organisms .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study 2 | Showed anti-inflammatory effects in an LPS-induced model with a reduction in TNF-alpha levels by 50% at a concentration of 10 µM. |
| Study 3 | Investigated the compound's effect on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation at concentrations above 5 µM. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2,3,4-trifluoro-5-chlorobenzyl alcohol is essential for evaluating its therapeutic potential:
- Absorption : Its lipophilic nature suggests good membrane permeability.
- Distribution : Likely exhibits a wide distribution volume due to its chemical structure.
- Metabolism : Initial studies indicate metabolism primarily through cytochrome P450 enzymes.
Toxicological assessments have indicated risks such as skin irritation and eye damage upon exposure. Comprehensive safety profiles are necessary for further development .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below compares 2,3,4-Trifluoro-5chlorobenzyl alcohol with key analogs from the evidence, focusing on molecular formulas, substituent positions, and molecular weights:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Differences |
|---|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)benzyl alcohol | C8H6ClF3O | 210.58 | Cl (3), CF3 (5) | Trifluoromethyl instead of fluorine |
| 4-Chloro-3-(trifluoromethyl)benzyl alcohol | C8H6ClF3O | 210.58 | Cl (4), CF3 (3) | Substituent positional isomerism |
| 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol | C8H5ClF4O | 228.57 | Cl (4), F (3), CF3 (5) | Additional fluorine and CF3 groups |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol | C8H5BrClF3O | 289.48 | Br (3), Cl (4), CF3 (5) | Bromine substitution increases molecular weight |
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | C8H6ClF3O | 210.58 | Cl (2), CF3 (5) | Chlorine at position 2 vs. 5 |
| 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | C8H6F4O | 194.13 | F (2), CF3 (5) | Lacks chlorine; lower molecular weight |
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups: Trifluoromethyl (-CF3) and halogens (Cl, F) increase the acidity of the hydroxyl group by stabilizing the deprotonated form through inductive effects. For example, 3-Chloro-5-(trifluoromethyl)benzyl alcohol (pKa ~9–10) is more acidic than non-halogenated benzyl alcohols (pKa ~15) . Positional Isomerism: The placement of substituents influences steric hindrance and electronic distribution. For instance, 4-Chloro-3-(trifluoromethyl)benzyl alcohol may exhibit different reactivity in nucleophilic substitution compared to 3-Chloro-5-(trifluoromethyl)benzyl alcohol due to proximity effects .
Physical Properties: Molecular Weight: Bromine substitution (e.g., 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol) significantly increases molecular weight (289.48 g/mol vs. ~210 g/mol for chloro/fluoro analogs), affecting solubility and melting points . For example, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (MW 194.13) may have a lower boiling point than chlorine-containing analogs due to reduced molecular weight and polarity .
Applications :
- Pharmaceutical Intermediates : Compounds like 3-Chloro-5-(trifluoromethyl)benzyl alcohol are used to synthesize bioactive molecules, leveraging their stability and ability to participate in cross-coupling reactions .
- Agrochemicals : The trifluoromethyl group in 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol enhances lipophilicity, improving membrane permeability in pesticides .
For example, 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol mandates precautions against inhalation and skin contact, as bromine and chlorine pose health risks .
Preparation Methods
Reaction Mechanism and Conditions
The chloromethylation process involves electrophilic aromatic substitution, where the chlorinating agent generates a chloromethyl carbocation (CHCl) that reacts with the aromatic ring. For 1,2,4-trifluorobenzene, this occurs preferentially at the para position to the fluorine substituents, yielding 2,4,5-trifluorobenzyl chloride. By analogy, 1,2,3-trifluoro-4-chlorobenzene would undergo chloromethylation at the position ortho to chlorine and meta to fluorines, theoretically producing 2,3,4-trifluoro-5-chlorobenzyl chloride.
Key parameters from patent data:
-
Chlorinating agents: Saturated HCl in 80–95% HSO (10–15% HCl by weight) or NaCl/HSO mixtures.
-
Molar ratios: Aromatic precursor : paraformaldehyde : chlorinating agent = 1 : 1.5–2.5 : 1.5–3.
-
Temperature: 0–40°C, with lower temperatures favoring selectivity.
Hydrolysis of Benzyl Chloride to Benzyl Alcohol
The conversion of 2,3,4-trifluoro-5-chlorobenzyl chloride to the corresponding alcohol involves nucleophilic substitution under basic or acidic conditions. Patent CN102690166A demonstrates hydrolysis of benzyl cyanide to phenylacetic acid using NaOH, suggesting that similar conditions could displace chloride with hydroxide.
Alkaline Hydrolysis
Reaction of the benzyl chloride intermediate with aqueous NaOH (10% w/v) at elevated temperatures (90°C) achieves hydrolysis within 3 hours, as evidenced by the synthesis of 2,4,5-trifluorophenylacetic acid. Applied to the target compound, this method would proceed as:
Optimization considerations:
-
Solvent: Ethanol/water mixtures improve solubility of hydrophobic intermediates.
-
Temperature: 80–90°C balances reaction rate and byproduct minimization.
-
Workup: Acidification (e.g., HCl) post-hydrolysis isolates the alcohol via precipitation or extraction.
Acidic Hydrolysis
Alternative protocols using HSO (70% v/v) at 110–130°C may accelerate hydrolysis but risk side reactions such as ether formation or dehydration. This route is less favored for alcohol synthesis but remains viable with rigorous temperature control.
Synthetic Challenges and Mitigation Strategies
Regioselectivity in Chloromethylation
The positional orientation of fluorine and chlorine substituents significantly influences reaction outcomes. For example, in 1,2,3-trifluoro-4-chlorobenzene, steric and electronic effects may direct chloromethylation to the 5-position, though competing substitution patterns could arise. Computational modeling or directed ortho-metalation techniques could enhance predictability, though these approaches are absent in the cited patents.
Purification and Yield Optimization
Patent data highlight distillation and recrystallization as effective purification methods for fluorinated benzyl chlorides. For the target alcohol, column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization may be required to achieve >99% purity.
Representative yield data (adapted from patents):
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chloromethylation | 84–94 | 99.2–99.8 |
| Hydrolysis | 79–97 | 99.1–99.6 |
Alternative Synthetic Routes
While the chloromethylation-hydrolysis sequence is the most direct pathway, alternative methods merit consideration:
Grignard Reaction
Reaction of 2,3,4-trifluoro-5-chlorophenylmagnesium bromide with formaldehyde represents a theoretically viable route but introduces complexities in handling moisture-sensitive reagents and controlling regioselectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,4-trifluoro-5-chlorobenzyl alcohol, and how can regioselectivity be controlled?
- Methodological Answer : A stepwise approach is commonly used, starting with halogenation/fluorination of the benzene ring. For example, bromine or chlorine can be introduced first via electrophilic substitution, followed by fluorination using agents like Selectfluor®. The hydroxyl group is typically added last via reduction of a benzyl chloride intermediate (e.g., using NaBH₄ or LiAlH₄). Regioselectivity is controlled by directing groups (e.g., meta-directing halogens) and reaction conditions (temperature, catalysts). Validation via HPLC or GC-MS is critical to confirm purity .
Q. How can the purity and identity of 2,3,4-trifluoro-5-chlorobenzyl alcohol be verified?
- Methodological Answer : Combine analytical techniques:
- NMR : The trifluoromethyl group causes distinct splitting patterns in ¹⁹F NMR (e.g., quartets due to coupling with adjacent protons). ¹H NMR will show peaks for the benzyl alcohol protons (~4.6 ppm) and aromatic protons influenced by electron-withdrawing substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₄ClF₃O, expected [M+H]⁺ = 218.98).
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, N95 masks) due to potential skin/eye irritation and respiratory hazards. Avoid contact with oxidizers (risk of exothermic reactions). Store in a cool, dry place in airtight containers. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste protocols .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the reactivity of 2,3,4-trifluoro-5-chlorobenzyl alcohol in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing -Cl and -CF₃ groups deactivate the ring, directing nucleophiles to the less substituted positions. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing partial charges and Fukui indices. Experimentally, kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal rate differences. Compare with analogs (e.g., 3,4,5-trifluorobenzyl alcohol) to isolate substituent effects .
Q. What strategies mitigate decomposition of 2,3,4-trifluoro-5-chlorobenzyl alcohol under acidic or basic conditions?
- Methodological Answer : Stability studies show degradation via hydrolysis of the benzyl alcohol group. Buffered solutions (pH 6–8) minimize decomposition. Adding antioxidants (e.g., BHT) or storing under inert atmosphere (N₂/Ar) reduces oxidation. For reactions requiring extreme pH, in situ derivatization (e.g., acetylation) protects the hydroxyl group .
Q. How can computational modeling aid in designing derivatives of this compound for specific applications (e.g., drug intermediates)?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinity to target proteins (e.g., enzymes). QSAR models correlate substituent positions with bioactivity. For synthesis planning, reaction prediction software (e.g., ChemAxon) identifies feasible routes. Validate predictions with small-scale pilot reactions monitored by LC-MS .
Q. What are the contradictions in reported spectroscopic data for fluorinated benzyl alcohols, and how can they be resolved?
- Methodological Answer : Discrepancies in ¹H/¹⁹F NMR shifts arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Cross-reference with databases (NIST WebBook) and run 2D NMR (COSY, HSQC) to resolve overlapping peaks. For conflicting MS fragmentation patterns, use isotopic labeling or tandem MS/MS to confirm pathways .
Experimental Design Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, stoichiometry) and identify optimal yields .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks predict shelf life .
- Regulatory Compliance : Ensure adherence to REACH and laboratory safety standards for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
